5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Description
5-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a structurally modified derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system closely related to purine nucleosides and antibiotics . The ethynyl group at the C5 position distinguishes this compound, enabling unique electronic properties and serving as a reactive handle for further functionalization. This core structure is frequently utilized in medicinal chemistry due to its ability to mimic nucleobases, allowing interactions with enzymes like thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . Synthetically, it has been incorporated into nucleoside analogs and antifolate agents, as demonstrated in the preparation of tert-butyl carbamate derivatives for drug development .
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-10-8-7(6)4-9-5-11-8/h1,3-5H,(H,9,10,11) |
InChI Key |
ROKBSFDEEAYHED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CNC2=NC=NC=C12 |
Origin of Product |
United States |
Scientific Research Applications
5-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, focusing on its role as a potential therapeutic agent and its implications in drug development.
Molecular Formula
The molecular formula of this compound is CHN, indicating the presence of carbon, hydrogen, and nitrogen atoms within its framework.
Kinase Inhibition
One of the most prominent applications of this compound is its use as a scaffold for developing novel kinase inhibitors. Research has shown that this compound effectively inhibits various protein tyrosine kinases, including Janus Kinase 3 (JAK3), which plays a crucial role in several signaling pathways related to cell proliferation and survival. The inhibition of JAK3 has therapeutic implications for treating conditions such as:
- Cancer : By targeting specific kinases involved in tumor growth.
- Autoimmune Diseases : Such as lupus, rheumatoid arthritis, and multiple sclerosis.
- Infectious Diseases : Including tuberculosis.
Molecular docking studies indicate that this compound binds effectively to the active sites of these enzymes, preventing their activity and leading to reduced disease progression .
Case Studies
-
Inhibition of P. falciparum Calcium Dependent Protein Kinase :
A study designed pyrrolo[2,3-d]pyrimidines as potential inhibitors targeting P. falciparum calcium-dependent protein kinase. Computational modeling showed promising binding interactions with key amino acids in the enzyme's active site, suggesting potential for antimalarial drug development . -
Apoptosis Induction in HepG2 Cells :
Research demonstrated that derivatives of this compound exhibited antiproliferative effects on HepG2 liver cancer cells. The compound altered cell cycle distribution and increased apoptosis rates, indicating its potential as an anticancer agent .
Applications in Material Science
Beyond medicinal applications, this compound is being explored for its utility in materials science. Its unique chemical properties allow for modifications that can lead to novel materials with specific functionalities. For instance:
- Organic Electronics : The compound's electronic properties may be harnessed in the development of organic semiconductors.
- Polymer Chemistry : Its reactivity allows it to be used as a building block in creating functional polymers.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminopyrrolo[2,3-d]pyrimidine | Amino group at position 4 | Antitubercular activity |
| N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Phenyl substitution at nitrogen | Exhibits kinase inhibitory activity |
| 7-Deazaadenine derivatives | Similar core structure | Studied for various biological activities |
The ethynyl group in this compound enhances its reactivity and contributes to its unique biological profile compared to other pyrrolopyrimidine derivatives .
Comparison with Similar Compounds
Core Modifications
- Ethynyl vs. Methyl at C5 : The ethynyl group in 5-ethynyl derivatives enhances reactivity for click chemistry and stabilizes π-π interactions in enzyme binding pockets, unlike methyl substituents, which primarily contribute to steric effects .
- Halogenation (Cl, F) : Chlorine and fluorine at C2/C4/C5 improve binding affinity through hydrophobic and electrostatic interactions, as seen in kinase inhibitors .
Enzyme Inhibition Profiles
- LY231514: Demonstrates multi-target inhibition (TS, DHFR, GARFT) via polyglutamated metabolites, achieving nanomolar potency. This contrasts with non-polyglutamated derivatives, which show weaker activity .
- 5-Ethynyl Derivatives: The ethynyl group facilitates metabolic activation (e.g., polyglutamation), enhancing intracellular retention and enzyme inhibition compared to non-ethynylated analogs .
Preparation Methods
Chlorination as a Precursor Step
The synthesis of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine typically begins with the preparation of halogenated intermediates. A critical precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via phosphorus oxychloride (POCl₃)-mediated chlorination of the parent diol compound. The reaction proceeds in anhydrous toluene under inert conditions, with diisopropylethylamine (DIPEA) acting as a base to neutralize HCl byproducts.
Reaction Conditions:
-
Solvent: Toluene (aromatic, non-polar)
-
Temperature: 25°C (initial), 75°C (intermediate), 105°C (final)
-
Reagents:
-
POCl₃ (1.5–6.0 equivalents relative to diol)
-
DIPEA (1.0–8.0 equivalents)
-
This step achieves >90% conversion to the dichloro derivative, which is isolated via solvent evaporation and recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Industrial-scale production prioritizes solvents with high boiling points (e.g., DMF, NMP) to accommodate elevated temperatures required for cross-coupling. Catalyst systems are optimized to minimize Pd loading (<0.5 mol%) while maintaining >80% yield.
Table 1: Comparative Analysis of Coupling Conditions
| Parameter | Sonogashira Coupling | Kumada Coupling |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(dba)₂ |
| Solvent | DMF/Et₃N | THF |
| Temperature (°C) | 80–100 | 25–40 |
| Yield (%) | 75–85 | 60–70 |
| Byproduct Formation | Minimal | Moderate |
Purification Strategies
Post-reaction mixtures are purified via:
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients (Rf = 0.3–0.5).
-
Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Key parameters include:
Waste Management
Phosphorus-containing byproducts from POCl₃ reactions are neutralized with aqueous NaOH, producing phosphate salts for safe disposal.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. What are the common synthetic routes for 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions. A general approach includes:
- Step 1: Preparation of a pyrrolo[2,3-d]pyrimidine scaffold via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate .
- Step 2: Functionalization at the 5-position using Sonogashira coupling to introduce the ethynyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in anhydrous conditions .
- Step 3: Purification via column chromatography (e.g., CHCl₃/MeOH gradients).
Key Considerations: - Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) are critical for minimizing side reactions.
- Yield optimization (60–90%) depends on substituent steric effects and catalyst loading .
Q. How is the structure of this compound validated in synthetic chemistry?
Methodological Answer: Structural confirmation relies on:
Q. What preliminary biological assays are used to screen this compound derivatives?
Methodological Answer: Initial screening includes:
- Kinase Inhibition Assays:
- Cytotoxicity Testing:
Advanced Research Questions
Q. How does the ethynyl substituent at the 5-position influence kinase selectivity compared to chloro or methyl analogs?
Methodological Answer:
- Steric Effects: The linear ethynyl group reduces steric hindrance, enabling deeper binding into kinase ATP pockets (e.g., FAK’s hydrophobic region) .
- Electronic Effects: Ethynyl’s electron-withdrawing nature enhances hydrogen bonding with kinase hinge regions (e.g., Her2’s Met774) .
- Comparative Data:
Q. What strategies resolve contradictions in SAR studies for 5-ethynyl derivatives targeting tyrosine kinases?
Methodological Answer: Contradictions often arise from assay variability or substituent positioning. Mitigation strategies include:
- Crystallographic Analysis: Resolve binding modes (e.g., PDB 7PP shows ethynyl alignment with FAK’s Gly563) .
- Free Energy Calculations (MM/GBSA): Quantify substituent contributions to binding affinity .
- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., IC₅₀ discrepancies in EGFR inhibition ).
Q. How are this compound derivatives optimized for blood-brain barrier (BBB) penetration in CNS drug discovery?
Methodological Answer: Optimization involves:
- Lipophilicity Tuning: LogP <3 (via substituent modification) to enhance passive diffusion.
- P-glycoprotein Efflux Avoidance: Introduce polar groups (e.g., morpholine) at the 4-position .
- In Silico Modeling: Use tools like Schrödinger’s QikProp to predict BBB scores .
- In Vivo Validation: Radiolabeled analogs in rodent models assess brain-to-plasma ratios .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer: Challenges include:
- Matrix Interference: Use LC-MS/MS with deuterated internal standards (e.g., d₆-5-ethynyl analog).
- Ethynyl Group Reactivity: Derivatization with azide probes via click chemistry enhances detection sensitivity .
- Method Validation: Ensure linearity (R² >0.99) across 1–1000 ng/mL and recovery rates >85% .
Q. How are computational tools applied to design 5-ethynyl derivatives with reduced toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
